molecular formula C7H3Cl2F3N2O2 B13666466 2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate

2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No.: B13666466
M. Wt: 275.01 g/mol
InChI Key: GRDQKONWRZCCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Hydrolysis: 2,4-Dichloropyrimidine-5-carboxylic acid.

Scientific Research Applications

2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate is primarily based on its ability to interact with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The dichloropyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate is unique due to the presence of both trifluoroethyl and dichloropyrimidine groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H3Cl2F3N2O2

Molecular Weight

275.01 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2,4-dichloropyrimidine-5-carboxylate

InChI

InChI=1S/C7H3Cl2F3N2O2/c8-4-3(1-13-6(9)14-4)5(15)16-2-7(10,11)12/h1H,2H2

InChI Key

GRDQKONWRZCCOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.